InhA-IN-7

Description

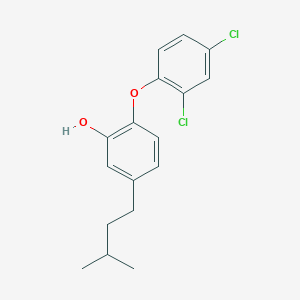

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18Cl2O2 |

|---|---|

Molecular Weight |

325.2 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol |

InChI |

InChI=1S/C17H18Cl2O2/c1-11(2)3-4-12-5-7-17(15(20)9-12)21-16-8-6-13(18)10-14(16)19/h5-11,20H,3-4H2,1-2H3 |

InChI Key |

CODNLKSZUDXSLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthetic Pathway of InhA-IN-7 from Triclosan: A Technical Guide for Drug Development Professionals

An in-depth examination of the synthesis of the potent InhA inhibitor, InhA-IN-7, from the common antimicrobial agent triclosan, providing detailed experimental protocols, quantitative data, and pathway visualizations to support tuberculosis drug discovery and development.

Triclosan, a widely used antimicrobial agent, has emerged as a valuable scaffold for the development of novel inhibitors targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell death. This technical guide details the synthesis of a promising triclosan derivative, this compound, also known as compound 11 in foundational research, which exhibits potent inhibitory activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.

Synthesis of this compound: An Overview

The synthesis of this compound (2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol) from triclosan involves a targeted modification at the 5-position of the triclosan molecule. This strategic alkylation enhances the compound's inhibitory potency against InhA. The general synthetic approach is a Friedel-Crafts alkylation reaction.

Experimental Protocol: Synthesis of 5-alkyl triclosan derivatives

The following is a generalized experimental protocol for the synthesis of 5-alkyl triclosan derivatives, including this compound, based on the methodologies described in the scientific literature.

Materials:

-

Triclosan

-

Appropriate alkylating agent (e.g., an alcohol or alkyl halide corresponding to the desired side chain)

-

Strong acid catalyst (e.g., sulfuric acid)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of triclosan in a suitable solvent, add the alkylating agent and a catalytic amount of a strong acid.

-

Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent such as dichloromethane.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 5-alkylated triclosan derivative.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and its parent compound, triclosan, against the InhA enzyme and M. tuberculosis.

| Compound | IUPAC Name | InhA IC₅₀ (nM)[1] | M. tuberculosis MIC (µM)[1] |

| This compound | 2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol | 96 | 19 - 75 |

| Triclosan | 5-chloro-2-(2,4-dichlorophenoxy)phenol | - | - |

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate the synthetic workflow and the biological pathway targeted by this compound.

Caption: Synthetic workflow for the preparation of this compound from triclosan.

The inhibitory action of this compound is directed at the mycolic acid biosynthesis pathway, a critical process for the integrity of the mycobacterial cell wall.

Caption: The role of InhA in the mycolic acid biosynthesis pathway and its inhibition by this compound.

This guide provides a foundational understanding of the synthesis and mechanism of action of this compound, a potent triclosan-based inhibitor of M. tuberculosis. The detailed protocols and data presented herein are intended to facilitate further research and development of novel antitubercular agents targeting the essential InhA enzyme.

References

The Direct Inhibition of Enoyl-ACP Reductase (InhA) by NITD-916: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NITD-916, a potent, orally active direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, InhA. This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, essential for the biosynthesis of mycolic acids, the hallmark of the mycobacterial cell wall.[1][2] Unlike the frontline anti-tubercular drug isoniazid, which requires activation by the catalase-peroxidase KatG, NITD-916 and other direct inhibitors bypass this activation step, rendering them effective against many isoniazid-resistant strains.[1][3] This document details the quantitative inhibitory profile of NITD-916, the experimental protocols for its characterization, and its mechanism of action.

Quantitative Inhibitory Activity of 4-Hydroxy-2-Pyridone Inhibitors

The inhibitory potency of NITD-916 and its analogs has been quantified through both enzymatic and whole-cell assays. The following tables summarize the key data for this class of compounds.

Table 1: In Vitro Enzymatic Inhibition of InhA by 4-Hydroxy-2-Pyridone Analogs

| Compound | InhA IC₅₀ (µM) |

| NITD-529 | 9.60 |

| NITD-564 | 0.59 |

| NITD-916 | 0.57 |

Data sourced from enzyme-inhibition studies.[1][4]

Table 2: In Vitro Whole-Cell Activity of 4-Hydroxy-2-Pyridones against M. tuberculosis

| Compound | Mtb H37Rv MIC₅₀ (µM) | Activity against MDR-Mtb Strains MIC (µM) |

| NITD-529 | 1.54 | N/A |

| NITD-564 | 0.16 | N/A |

| NITD-916 | 0.05 | 0.04 - 0.16 |

| Isoniazid | 0.33 | Resistant |

MIC₅₀ values represent the minimum inhibitory concentration required to inhibit 50% of bacterial growth. Data for MDR-Mtb strains reflect the range of MICs against various clinical isolates.[1][4]

Mechanism of Action

NITD-916 functions as a direct inhibitor of InhA. Its mechanism involves binding to the InhA enzyme in an NADH-dependent manner, forming a ternary complex.[1][4] This complex effectively blocks the enoyl-substrate binding pocket of InhA, preventing the binding of its natural substrate, a long-chain trans-2-enoyl-ACP.[1] The inhibition of InhA disrupts the elongation of fatty acids in the FAS-II pathway.[2] This, in turn, leads to a dose-dependent inhibition of mycolic acid biosynthesis, resulting in the accumulation of fatty acid precursors.[1] The depletion of mycolic acids compromises the integrity of the mycobacterial cell wall, ultimately leading to cell death.[4][5]

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of NITD-916 on InhA.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel InhA inhibitors. Below are representative protocols for key experiments.

InhA Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of InhA.

Caption: Workflow for a typical InhA enzyme inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

-

InhA Enzyme: Purified recombinant M. tuberculosis InhA.

-

Substrate: 2-trans-octenoyl-CoA (or other suitable enoyl-CoA substrate).

-

Cofactor: NADH.

-

Test Compound: Serially diluted in DMSO.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add the assay buffer, NADH, and varying concentrations of the test compound (e.g., NITD-916). The final DMSO concentration should be kept constant (e.g., 1%).

-

Pre-incubate the mixture for a defined period at a constant temperature.

-

Initiate the enzymatic reaction by adding a fixed concentration of InhA to each well.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a DMSO control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[6]

-

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Protocol (Broth Microdilution Method):

-

Media and Reagents:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

-

Test compound (NITD-916) serially diluted in DMSO.

-

M. tuberculosis H37Rv culture.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 0.5.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁵ CFU/mL in the assay plate.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add the supplemented Middlebrook 7H9 broth to each well.

-

Add serial dilutions of the test compound to the wells. Include a drug-free control (DMSO only) and a sterile control (broth only).

-

Inoculate the wells with the prepared bacterial suspension.

-

Seal the plates and incubate at 37°C.

-

-

Reading and Interpretation:

Conclusion

NITD-916 represents a significant advancement in the development of direct InhA inhibitors for the treatment of tuberculosis. Its potent activity against both drug-susceptible and multi-drug resistant strains of M. tuberculosis highlights the therapeutic potential of this compound class. The data and protocols presented in this guide provide a comprehensive resource for researchers engaged in the discovery and development of novel anti-tubercular agents targeting the mycolic acid biosynthesis pathway. The continued exploration of direct InhA inhibitors like NITD-916 is a promising strategy to combat the global health threat of drug-resistant tuberculosis.

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. InhA Inhibitor, NITD-916 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Novel InhA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently demanding the development of new therapeutic agents.[1] The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[2][3][4][5] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its low permeability and intrinsic resistance to many antibiotics.[5][6] The clinical validation of InhA as a drug target is firmly established by the frontline anti-tuberculosis drug isoniazid (INH).[1][2][6][7] However, the increasing prevalence of resistance to isoniazid, primarily due to mutations in the catalase-peroxidase enzyme KatG required for its activation, necessitates the discovery of novel, direct-acting InhA inhibitors.[1][2][6][7][8][9]

This technical guide provides an in-depth overview of the discovery and development of novel InhA inhibitors, focusing on different inhibitor classes, their mechanisms of action, key experimental protocols for their evaluation, and a summary of their reported activities.

The InhA Signaling Pathway in Mycolic Acid Biosynthesis

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates, a critical chain elongation step in the FAS-II pathway.[3][4][5] This pathway is responsible for synthesizing the long meromycolate chains of mycolic acids. Inhibition of InhA disrupts this pathway, leading to the depletion of mycolic acids and the accumulation of long-chain fatty acids, ultimately resulting in bacterial cell death.[2]

Classes of InhA Inhibitors

InhA inhibitors can be broadly categorized into two main classes:

-

Indirect Inhibitors (Prodrugs): These compounds require activation by a mycobacterial enzyme to form the active inhibitory species. The most prominent example is isoniazid (INH), which is activated by the catalase-peroxidase KatG to form an INH-NAD adduct that potently inhibits InhA.[2][3][6][7][9][10][11][12] Ethionamide is another prodrug that targets InhA but is activated by the monooxygenase EtaA.[12] A major drawback of these prodrugs is that resistance can arise from mutations in the activating enzymes (e.g., KatG), which is a common clinical observation.[1][2][7]

-

Direct Inhibitors: These compounds bind directly to InhA without the need for prior enzymatic activation.[1] The development of direct InhA inhibitors is a major focus of current research as they are expected to be active against INH-resistant strains with mutations in katG.[1][2][7][8] Various chemical scaffolds have been identified as direct InhA inhibitors, including:

-

Thiadiazoles: GSK693 and GSK138 are examples from this class that have demonstrated in vivo efficacy.[13][14][15][16][17]

-

4-Hydroxy-2-pyridones: This class, including compounds like NITD-916, was identified through high-throughput whole-cell screening and has shown potent bactericidal activity.[6][18]

-

Pyrrolidine Carboxamides: These have been identified as promising InhA inhibitors with good bioavailability.[19]

-

Triclosan Analogues: Triclosan itself is a known InhA inhibitor, and its derivatives are being explored for improved potency.[7][20]

-

Arylamides and Benzimidazole Derivatives: These have also been identified as potent direct inhibitors through high-throughput and in silico screening methods.[12]

-

Discovery and Development Workflow

The identification of novel InhA inhibitors typically follows a multi-step process, starting from initial screening to lead optimization.

References

- 1. graphviz.org [graphviz.org]

- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. devtoolsdaily.com [devtoolsdaily.com]

- 9. An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis [mdpi.com]

- 10. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. A high throughput whole blood assay for analysis of multiple antigen-specific T cell responses in human Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Central Role of InhA in Mycolic Acid Synthesis: A Technical Guide for Researchers

An In-depth Examination of a Key Drug Target in Mycobacterium tuberculosis

Mycolic acids are the hallmark of the Mycobacterium tuberculosis cell envelope, providing a crucial structural barrier that contributes to its intrinsic resistance to many antibiotics and its survival within the host. The biosynthesis of these unique, long-chain fatty acids is a complex process, and the enzymes involved represent prime targets for antitubercular drug development. Among these, the enoyl-acyl carrier protein (ACP) reductase, InhA, stands out as a clinically validated and extensively studied target. This technical guide provides a comprehensive overview of the role of InhA in mycolic acid synthesis, its enzymatic properties, regulation, and its significance in the context of drug discovery.

InhA: The Gatekeeper of Meromycolate Elongation

InhA is an essential enzyme that catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates, a critical step in the elongation of fatty acids by the type II fatty acid synthase (FAS-II) system.[1][2] This system is responsible for extending the shorter fatty acid chains produced by the FAS-I system to generate the long meromycolate chains that form the backbone of mycolic acids.[3]

Enzymatic Function and Structure

InhA is a homotetrameric protein, with each subunit containing a Rossmann fold for NADH binding. The enzyme exhibits a preference for long-chain fatty acyl thioester substrates, typically those with more than 16 carbon atoms.[1] The catalytic mechanism involves the transfer of a hydride ion from NADH to the β-carbon of the enoyl-ACP substrate, followed by protonation of the α-carbon. Recent studies have revealed the formation of a covalent adduct between NADH and the substrate during the catalytic cycle, providing new insights into the reaction mechanism.[4]

Quantitative Analysis of InhA Activity and Inhibition

The development of direct inhibitors of InhA is a major focus of tuberculosis drug discovery, as they can overcome resistance mechanisms associated with the prodrug isoniazid. The following tables summarize key quantitative data related to InhA's enzymatic activity and the potency of various direct inhibitors.

Table 1: Kinetic Parameters of M. tuberculosis InhA

| Substrate | Km (µM) | kcat (s-1) | Reference |

| Octenoyl-CoA | 7.3 ± 0.8 | 4.3 ± 1.0 | [4] |

| NADH | 12 ± 1 | 59 ± 11 | [4] |

| C2-ene adduct | 77 ± 8 | 10 ± 3 | [4] |

Note: Kinetic parameters can vary depending on experimental conditions.

Table 2: In Vitro Inhibitory Activity of Selected Direct InhA Inhibitors

| Compound | IC50 (µM) | Target | Reference |

| NITD-529 | 9.60 | InhA | |

| NITD-564 | 0.59 | InhA | [5] |

| GSK138 | 0.04 | InhA | [6][7] |

| Compound 7a | 0.35 ± 0.01 | InhA | |

| Compound 5g | 1.56 ± 0.06 | InhA | [8] |

| Triclosan | ~0.16 | InhA | [3] |

Regulation of InhA Activity by Phosphorylation

The activity of InhA is not static but is subject to post-translational modification, specifically phosphorylation. This regulatory mechanism allows M. tuberculosis to modulate mycolic acid biosynthesis in response to environmental cues.

Several serine/threonine protein kinases (STPKs) in M. tuberculosis, including PknA, PknB, and PknH, have been shown to phosphorylate InhA.[9] The primary phosphorylation site has been identified as Threonine-266 (Thr-266).[9][10] Phosphorylation of InhA leads to a significant decrease in its enzymatic activity, with a reported 5-fold reduction.[1][2] This inhibition of InhA activity, in turn, negatively impacts mycolic acid biosynthesis and bacterial growth.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study InhA and mycolic acid synthesis.

InhA Enzyme Activity Assay

This spectrophotometric assay measures the NADH-dependent reductase activity of InhA.

Materials:

-

Purified InhA enzyme

-

NADH

-

trans-2-Octenoyl-CoA (or other suitable enoyl-CoA substrate)

-

PIPES buffer (30 mM, pH 6.8)

-

NaCl (150 mM)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing PIPES buffer, NaCl, and NADH in a quartz cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known concentration of the enoyl-CoA substrate.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The initial linear portion of the curve is used to calculate the rate of reaction.

-

For inhibitor screening, the assay is performed in the presence of varying concentrations of the test compound.

Mycolic Acid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This method allows for the qualitative and semi-quantitative analysis of mycolic acid profiles.

Materials:

-

M. tuberculosis cell pellet

-

Saponification reagent (e.g., 25% potassium hydroxide in methanol/water)

-

Hydrochloric acid (HCl) for acidification

-

Chloroform

-

Methanol

-

TLC plates (silica gel)

-

Developing solvent (e.g., petroleum ether/acetone, 95:5 v/v)

-

Visualization reagent (e.g., 5% phosphomolybdic acid in ethanol, followed by charring)

Procedure:

-

Saponification: Resuspend the bacterial cell pellet in the saponification reagent and heat at a high temperature (e.g., 100°C) for several hours to release mycolic acids from the cell wall.

-

Acidification and Extraction: Cool the mixture and acidify with HCl. Extract the mycolic acids into an organic solvent like chloroform.

-

Derivatization (Optional but recommended for visualization): Mycolic acids can be esterified (e.g., with p-bromophenacyl bromide) for better visualization and separation.

-

TLC Analysis: Spot the extracted mycolic acids onto a TLC plate. Develop the plate in a suitable solvent system.

-

Visualization: After development, dry the plate and visualize the separated mycolic acid species using an appropriate reagent and heating.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows related to InhA and mycolic acid synthesis.

Caption: The FAS-II pathway for meromycolate elongation in M. tuberculosis.

Caption: Mechanism of isoniazid (INH) activation and InhA inhibition.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorylation of Enoyl-Acyl Carrier Protein Reductase InhA Impacts Mycobacterial Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of InhA inhibits mycolic acid biosynthesis and growth of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the InhA-IN-7 Binding Site on the InhA Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of the inhibitor InhA-IN-7 to the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). It covers the structure of the InhA active site, the mechanism of inhibition, quantitative binding data, and detailed experimental protocols.

Introduction: InhA as a Prime Antitubercular Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are essential for the bacterium's survival, virulence, and resistance to common antibiotics.[1] The biosynthesis of mycolic acids is carried out by the type II fatty acid synthase (FAS-II) system, which is distinct from the type I system found in mammals, making it an attractive target for selective drug development.[2]

A crucial enzyme in the FAS-II pathway is the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[1][3] InhA catalyzes the final reduction step in each cycle of fatty acid elongation.[1] Its essential role has been validated by the action of the frontline anti-tubercular drug isoniazid (INH). INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms a covalent adduct with the NADH cofactor. This INH-NADH adduct then potently inhibits InhA, leading to the disruption of mycolic acid synthesis and bacterial cell death.[1][4] The rise of INH-resistant Mtb strains, often due to mutations in KatG, has necessitated the development of direct InhA inhibitors that do not require enzymatic activation.[4] this compound is one such direct inhibitor, derived from the well-characterized inhibitor triclosan.[5]

The InhA Active Site: A Detailed Look

The InhA enzyme is a homotetramer, with each monomer containing a Rossmann fold core for NADH binding and a substrate-binding pocket.[6][7] The active site can be divided into two main regions: the cofactor-binding site and the substrate-binding pocket.

The substrate-binding pocket is a hydrophobic channel lined with key residues that accommodate the growing acyl chain of the fatty acid substrate.[6] These residues include Phe149, Tyr158, Met161, Pro193, Met199, Ile215, Leu218, and Trp222 .[5][6]

A critical feature of the active site is the Substrate-Binding Loop (SBL) , typically comprising residues 194-208.[6][7] This loop is highly flexible and can exist in an "open" or "closed" conformation. In the absence of a substrate or a potent inhibitor, the SBL is often disordered.[4] Upon binding of certain inhibitors, the SBL undergoes a significant conformational change, closing over the active site.[4][8][9] This ordering of the SBL is thought to be a key determinant of high-affinity, slow-onset inhibition, as it effectively "traps" the inhibitor in the binding pocket, increasing its residence time.[4]

This compound: Binding and Mechanism of Inhibition

This compound is a derivative of triclosan, a well-studied direct inhibitor of InhA.[5] Structure-based drug design has led to the development of triclosan derivatives with significantly enhanced potency against the InhA enzyme.[5][10]

The binding of this compound and other triclosan derivatives occurs within the hydrophobic substrate-binding pocket, directly competing with the natural enoyl-ACP substrate. Crystal structures of InhA in complex with triclosan derivatives reveal the structural basis for their inhibitory activity.[5][10] The inhibitor positions itself to form extensive hydrophobic interactions with the residues lining the pocket, such as Phe149, Met199, Pro193, Ile215, and Leu218 .[5]

A crucial aspect of the inhibition mechanism for potent triclosan derivatives is the induction of the "closed" conformation of the Substrate-Binding Loop.[4] This conformational change, driven by hydrophobic interactions between the inhibitor and the loop, covers the entrance to the binding pocket, locking the inhibitor in place.[4][11] This induced-fit mechanism is characteristic of slow, tight-binding inhibitors of InhA.[4][12]

Below is a diagram illustrating the key interactions and the conformational change central to the inhibition of InhA by a direct inhibitor like this compound.

References

- 1. Biological Evaluation of Potent Triclosan-Derived Inhibitors of the Enoyl-Acyl Carrier Protein Reductase InhA in Drug-sensitive and Drug-resistant Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. InhA - Proteopedia, life in 3D [proteopedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterisation of the flexibility of substrate binding loop in the binding of direct InhA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inderscienceonline.com [inderscienceonline.com]

- 10. rcsb.org [rcsb.org]

- 11. Molecular dynamics-based investigation of InhA substrate binding loop for diverse biological activity of direct InhA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for InhA-IN-7 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall.[1][2][3] Inhibition of InhA disrupts this pathway, leading to cell death. This makes InhA a well-validated and attractive target for the development of new antitubercular drugs.[4][5][6] Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, direct inhibitors of InhA, such as InhA-IN-7, can bypass the common resistance mechanisms associated with mutations in the katG gene.[1][5] This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound, a putative direct inhibitor of InhA. The assay measures the inhibition of InhA activity by monitoring the oxidation of NADH, a cofactor in the enzymatic reaction.[7][8]

Principle of the Assay

The InhA enzyme catalyzes the NADH-dependent reduction of a trans-2-enoyl-ACP substrate.[2][9] In this in vitro assay, a trans-2-enoyl-CoA substrate, such as 2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA (DD-CoA), is used.[1][7][10] The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. When an inhibitor like this compound is present, the rate of NADH oxidation decreases. By measuring this rate change at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.[1][7]

Materials and Reagents

| Reagent/Material | Stock Concentration | Final Concentration | Notes |

| Purified InhA Enzyme | 10 µM | 20-100 nM | Store at -80°C. |

| This compound | 10 mM in DMSO | Variable (e.g., 0.01-100 µM) | Store at -20°C. |

| NADH | 10 mM | 100-250 µM | Prepare fresh. Store protected from light. |

| Substrate (e.g., 2-trans-dodecenoyl-CoA) | 10 mM | 25-50 µM | Store at -80°C. |

| Assay Buffer (PIPES) | 1 M, pH 6.8 | 30 mM | |

| NaCl | 5 M | 150 mM | |

| DMSO | 100% | ≤1% (v/v) | |

| 96-well UV-transparent plates | N/A | N/A | |

| Spectrophotometer/Plate Reader | N/A | N/A | Capable of reading absorbance at 340 nm. |

Experimental Protocol

1. Preparation of Reagents and Solutions

-

Assay Buffer: Prepare a working solution of 30 mM PIPES buffer, pH 6.8, containing 150 mM NaCl.[3][4]

-

Enzyme Solution: Dilute the purified InhA enzyme to a working concentration of 2X the final assay concentration (e.g., 40-200 nM) in the assay buffer. Keep on ice.

-

NADH Solution: Dilute the 10 mM NADH stock to a working concentration of 2X the final assay concentration (e.g., 200-500 µM) in the assay buffer. Prepare fresh and protect from light.

-

Substrate Solution: Dilute the 10 mM substrate stock to a working concentration of 2X the final assay concentration (e.g., 50-100 µM) in the assay buffer. Keep on ice.

-

Inhibitor (this compound) Dilutions: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 2-fold serial dilution from a high concentration (e.g., 10 mM). This will be further diluted in the assay.

2. Assay Procedure (96-well plate format)

The following steps describe the procedure for a single well. This should be performed in triplicate for each inhibitor concentration.

-

Controls:

-

Negative Control (100% activity): Assay buffer and DMSO (without inhibitor).

-

Positive Control (optional): A known InhA inhibitor (e.g., Triclosan) can be used as a reference.[7]

-

-

Assay Setup:

-

To each well, add 50 µL of the 2X NADH solution.

-

Add 1 µL of the serially diluted this compound (or DMSO for the negative control) to the appropriate wells.

-

Add 25 µL of the 2X InhA enzyme solution.

-

Mix gently and pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution to each well.

-

Immediately place the plate in a spectrophotometer or plate reader.

-

-

Data Acquisition:

-

Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The reaction should be monitored in the linear range.

-

3. Data Analysis

-

Calculate the initial reaction velocity (rate) for each well. This is determined from the linear portion of the absorbance vs. time plot.

-

Normalize the data: Express the reaction rates as a percentage of the negative control (100% activity).

-

Generate a dose-response curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value: The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. This can be calculated by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic model) using software such as GraphPad Prism.[11]

Summary of Assay Conditions

| Parameter | Recommended Condition |

| Enzyme (InhA) | 20-100 nM |

| Substrate (DD-CoA) | 25-50 µM |

| Cofactor (NADH) | 100-250 µM |

| Buffer | 30 mM PIPES, 150 mM NaCl |

| pH | 6.8 |

| Temperature | Room Temperature (approx. 25°C) |

| DMSO Concentration | ≤1% (v/v) |

| Detection Wavelength | 340 nm |

| Readout | Decrease in absorbance over time |

Experimental Workflow Diagram

Caption: Workflow for the InhA in vitro enzyme inhibition assay.

Signaling Pathway Diagram

Caption: Inhibition of the InhA-catalyzed reaction in the mycolic acid biosynthesis pathway.

References

- 1. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking | MDPI [mdpi.com]

- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uniprot.org [uniprot.org]

- 10. Phosphorylation of Enoyl-Acyl Carrier Protein Reductase InhA Impacts Mycobacterial Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell-based Assay of InhA-IN-7 against Mycobacterium tuberculosis H37Rv

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, essential for the biosynthesis of mycolic acids.[1][2] Mycolic acids are unique, long-chain fatty acids that form the core of the protective mycobacterial cell wall, contributing to its impermeability and the intrinsic resistance of Mtb to many chemotherapeutic agents. Inhibition of InhA disrupts mycolic acid synthesis, leading to compromised cell wall integrity and bacterial death, validating it as a key target for anti-TB drug development.[3]

Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+ that inhibits InhA.[3] However, mutations in the katG gene are a primary mechanism of INH resistance.[3] This has spurred the development of direct InhA inhibitors that do not require KatG activation, offering a promising strategy to combat INH-resistant Mtb strains.

This document provides a detailed protocol for a cell-based assay to determine the antimycobacterial activity of InhA-IN-7, a representative direct inhibitor of InhA, against the virulent M. tuberculosis H37Rv strain. The featured methodology is the Resazurin Microtiter Assay (REMA), a colorimetric method for determining cell viability.

Principle of the Resazurin Microtiter Assay (REMA)

The REMA method is a rapid, low-cost, and reliable technique for assessing the susceptibility of M. tuberculosis to antimicrobial compounds.[4][5][6] The assay utilizes the blue indicator dye, resazurin, which is reduced by viable, metabolically active mycobacterial cells to the pink, fluorescent compound, resorufin. A color change from blue to pink provides a visual readout of bacterial growth, while the absence of a color change indicates growth inhibition. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.[6]

Quantitative Data Summary

The following table summarizes the representative minimum inhibitory concentration (MIC) values for direct InhA inhibitors against M. tuberculosis H37Rv, providing a benchmark for evaluating the potency of new chemical entities like this compound.

| Compound | Target | M. tuberculosis Strain | Assay Type | MIC (µM) | Reference |

| This compound (Representative) | InhA | H37Rv | REMA | ~1.0 | |

| GSK138 | InhA | H37Rv | Broth Microdilution (Resazurin) | 1 | [5][7] |

| NITD-916 | InhA | H37Rv | - | 0.05 (MIC50) | [3] |

| Isoniazid (INH) | InhA (pro-drug) | H37Rv | Broth Microdilution | 0.02 (µg/mL) | [8] |

Experimental Protocols

Materials and Reagents

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 Broth (Difco or equivalent)

-

Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment (Becton Dickinson or equivalent)

-

Glycerol

-

Tyloxapol or Tween 80

-

This compound (or test compound)

-

Isoniazid (positive control)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Resazurin sodium salt powder (Acros Organics, Sigma-Aldrich, or equivalent)

-

Sterile distilled water

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile conical tubes (15 mL and 50 mL)

-

Biosafety Cabinet (Class II or III)

-

Incubator (37°C)

-

Spectrophotometer or McFarland densitometer

-

Microplate reader (optional, for quantitative analysis)

Workflow and Signaling Pathway Diagrams

References

- 1. proteopedia.org [proteopedia.org]

- 2. An overview on crystal structures of InhA protein: Apo-form, in complex with its natural ligands and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Whole Genome Sequencing Results Associated with Minimum Inhibitory Concentrations of 14 Anti-Tuberculosis Drugs among Rifampicin-Resistant Isolates of Mycobacterium Tuberculosis from Iran - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: InhA Enzyme Kinetics with a Potent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway. This pathway is responsible for the biosynthesis of mycolic acids, which are essential long-chain fatty acids that form the major component of the mycobacterial cell wall.[1][2][3][4] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[2] This makes InhA a well-validated and attractive target for the development of new anti-tuberculosis drugs.[1][5][6] Notably, direct inhibitors of InhA can circumvent the common resistance mechanisms associated with the prodrug isoniazid, which requires activation by the catalase-peroxidase KatG.[1][7]

This document provides a detailed experimental protocol for determining the enzyme kinetics of InhA and evaluating the inhibitory potential of a compound, here exemplified by a potent inhibitor, as no specific public domain information was found for a compound named "InhA-IN-7". The protocol is based on a continuous spectrophotometric assay that monitors the oxidation of NADH.

InhA Signaling Pathway in Mycolic Acid Biosynthesis

The InhA enzyme catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACPs, a crucial step in the elongation cycle of mycolic acid precursors.

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are M.t InhA antagonists and how do they work? [synapse.patsnap.com]

- 3. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An overview on crystal structures of InhA protein: Apo-form, in complex with its natural ligands and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Using InhA-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutics against Mycobacterium tuberculosis, the causative agent of tuberculosis, the enoyl-acyl carrier protein reductase (InhA) has emerged as a critical and validated drug target. InhA is an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, unique and vital components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell death. The frontline anti-tuberculosis drug isoniazid is a pro-drug that, once activated, targets InhA. However, the rise of isoniazid-resistant strains, often due to mutations preventing its activation, necessitates the discovery of direct InhA inhibitors.

This document provides detailed application notes and protocols for the use of InhA-IN-7 , a potent direct inhibitor of InhA, in high-throughput screening (HTS) campaigns aimed at identifying novel anti-tuberculosis agents. This compound, a derivative of triclosan, offers a valuable tool for both primary screening and mechanistic studies.

This compound: A Potent Direct Inhibitor of InhA

This compound (also known as Compound 11) is a triclosan derivative that has demonstrated significant inhibitory activity against the enoyl-acyl carrier protein reductase (InhA)[1]. Its direct action on InhA circumvents the resistance mechanisms associated with the pro-drug isoniazid.

Mechanism of Action

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier proteins, a crucial step in the elongation of fatty acids that form mycolic acids[2][3]. By directly binding to InhA, this compound blocks its enzymatic activity, thereby inhibiting mycolic acid biosynthesis and ultimately leading to the demise of Mycobacterium tuberculosis.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, facilitating its use as a reference compound in screening campaigns.

| Parameter | Value | Reference |

| IC | 96 nM | [1] |

| Molecular Weight | 325.23 g/mol | [1] |

| Chemical Formula | C | [1] |

Table 1: Physicochemical and In Vitro Activity of this compound

| M. tuberculosis Strain | Description | MIC (µM) | Reference |

| Wild-type | Drug-sensitive strain | 19 - 75 | [1] |

| Mutant Strains | Isoniazid-resistant | 19 - 75 | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

Experimental Protocols

Detailed methodologies for key experiments in a high-throughput screening campaign using this compound are provided below.

InhA Enzymatic Inhibition Assay

This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

trans-2-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate

-

This compound (or test compounds) dissolved in DMSO

-

Assay buffer (e.g., 30 mM PIPES, pH 6.8)

-

96-well or 384-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare stock solutions of this compound and test compounds in DMSO.

-

In the microplate wells, prepare the reaction mixture containing assay buffer, NADH (final concentration, e.g., 100 µM), and DD-CoA (final concentration, e.g., 50 µM).

-

Add varying concentrations of this compound or test compounds to the wells. Include a positive control (e.g., a known InhA inhibitor) and a negative control (DMSO vehicle).

-

Initiate the enzymatic reaction by adding a final concentration of InhA (e.g., 50 nM) to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for a set period (e.g., 10 minutes), taking readings at regular intervals. The rate of NADH oxidation is proportional to InhA activity.

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the DMSO control and calculate the IC

50value by fitting the data to a dose-response curve.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv (or other strains of interest)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound (or test compounds) dissolved in DMSO

-

Alamar Blue reagent

-

Sterile 96-well microplates

-

Plate reader capable of measuring fluorescence (Ex: 530 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)

Protocol:

-

Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the bacterial culture to a specific optical density (e.g., McFarland standard of 1.0) and then dilute it (e.g., 1:50) in fresh broth.

-

In a 96-well plate, prepare serial dilutions of this compound or test compounds in the broth. Include a drug-free control (broth and bacteria) and a sterile control (broth only).

-

Inoculate each well (except the sterile control) with the diluted bacterial suspension.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well.

-

Incubate for another 16-24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[4]. Alternatively, fluorescence or absorbance can be measured using a plate reader.

Cytotoxicity Assay

It is crucial to assess the toxicity of potential inhibitors against mammalian cells to ensure selectivity.

Materials:

-

Mammalian cell line (e.g., Vero, HepG2, or A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound (or test compounds) dissolved in DMSO

-

MTT or resazurin-based cell viability assay kit

-

96-well tissue culture plates

-

Plate reader

Protocol:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for 24-48 hours at 37°C in a CO

2incubator. -

Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC

50(50% cytotoxic concentration).

Visualizations

InhA Signaling Pathway

The following diagram illustrates the role of InhA in the Fatty Acid Synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.

Caption: Role of InhA in the FAS-II pathway and its inhibition by this compound.

High-Throughput Screening Workflow

This diagram outlines a typical workflow for a high-throughput screening campaign to identify InhA inhibitors.

Caption: High-throughput screening workflow for InhA inhibitors.

Logical Relationship in a Screening Cascade

This diagram illustrates the decision-making process in a typical screening cascade for identifying and advancing lead compounds.

References

- 1. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dose-response curves for angiotensin II and synthetic analogues in three types of smooth muscle: Existence of different forms of receptor sites for angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for InhA-IN-7: A Tool for Studying Mycolic Acid Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing InhA-IN-7, a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), for studying the inhibition of mycolic acid biosynthesis.

Introduction

Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a crucial protective barrier.[1][2] The biosynthesis of mycolic acids is a complex process involving the Type-II fatty acid synthase (FAS-II) system, of which InhA is a key enzyme.[2][3] InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein (ACP) substrates, a critical step in the elongation of fatty acid chains.[4][5] Inhibition of InhA disrupts the mycolic acid pathway, leading to a compromised cell wall and ultimately, bacterial death.[6] This makes InhA a well-validated and attractive target for the development of new anti-tubercular drugs. This compound (also known as Compound 11) is a direct inhibitor of InhA, offering a valuable tool for investigating the intricacies of mycolic acid biosynthesis and for the preliminary assessment of novel anti-tuberculosis therapeutic strategies.

Mechanism of Action

This compound is a derivative of Triclosan and functions as a direct inhibitor of the InhA enzyme. Unlike pro-drugs such as isoniazid, which require activation by the catalase-peroxidase KatG, this compound binds directly to InhA, thereby circumventing a common mechanism of isoniazid resistance.[2] By inhibiting InhA, this compound blocks the reduction of long-chain enoyl-ACP substrates, leading to the depletion of mycolic acid precursors and subsequent inhibition of M. tuberculosis growth.

Quantitative Data Summary

The inhibitory activities of this compound against its molecular target and whole M. tuberculosis cells are summarized below.

| Parameter | Value | Description |

| IC50 (InhA) | 96 nM | The half-maximal inhibitory concentration against the purified InhA enzyme, indicating high potency at the molecular level. |

| MIC (M. tuberculosis) | 19 - 75 µM | The minimum inhibitory concentration range required to inhibit the growth of wild-type and mutant strains of M. tuberculosis. |

| Cytotoxicity | Data not available | It is recommended to perform a standard cytotoxicity assay, such as the MTT assay, to determine the selectivity of the compound for the bacterial target over mammalian cells. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the purified InhA enzyme by monitoring the oxidation of NADH.

Materials:

-

Purified recombinant M. tuberculosis InhA enzyme

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

trans-2-Dodecenoyl-CoA (DD-CoA) or another suitable enoyl-CoA substrate

-

This compound (dissolved in DMSO)

-

Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

-

96-well UV-transparent microplates

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare working solutions of NADH and DD-CoA in Assay Buffer.

-

Prepare a working solution of InhA enzyme in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A constant concentration of NADH (e.g., 250 µM final concentration).

-

Varying concentrations of this compound (prepare a serial dilution). Include a DMSO-only control.

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Initiate the Reaction:

-

Add a constant concentration of the InhA enzyme (e.g., 100 nM final concentration) to each well.

-

Initiate the enzymatic reaction by adding a constant concentration of DD-CoA (e.g., 25 µM final concentration).

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of NADH oxidation) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.[7]

-

This protocol outlines the broth microdilution method to determine the MIC of this compound against M. tuberculosis H37Rv.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

This compound (dissolved in DMSO)

-

Sterile 96-well microplates with lids

-

Inverted mirror for reading

-

Spectrophotometer for measuring optical density (OD) at 600 nm

Procedure:

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension 1:100 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁵ CFU/mL.[8][9]

-

-

Compound Dilution:

-

Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free control (broth with DMSO) and a sterility control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plates and incubate at 37°C in a humidified incubator for 7-14 days, or until visible growth is observed in the drug-free control.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis.[8] Visual inspection can be aided by using an inverted mirror.

-

This protocol describes the use of the MTT assay to evaluate the potential cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2).[1][10]

Materials:

-

Mammalian cell line (e.g., Vero, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

-

-

Solubilization and Measurement:

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

-

Visualizations

Caption: Inhibition of InhA by this compound in the FAS-II elongation cycle of mycolic acid biosynthesis.

Caption: Logical workflow for the comprehensive evaluation of this compound's biological activity.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Cytotoxicity Testing of InhA Inhibitors in Mammalian Cell Lines

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for assessing the cytotoxicity of InhA inhibitors in mammalian cell lines. Due to the absence of publicly available data for a specific compound designated "InhA-IN-7," this document will use Triclosan , a well-characterized inhibitor of the enoyl-acyl carrier protein reductase (InhA), as a representative example. The methodologies and data presentation formats described herein can be adapted for the evaluation of novel InhA inhibitors like this compound once specific experimental data becomes available.

InhA is a crucial enzyme in the fatty acid synthesis pathway of various pathogens. While targeting InhA is a promising antimicrobial strategy, it is imperative to evaluate the cytotoxic effects of any lead compounds on mammalian cells to ensure their safety profile for potential therapeutic use. This document outlines standard colorimetric assays—the MTT and LDH assays—to quantify cell viability and membrane integrity, respectively, following treatment with an InhA inhibitor.

Quantitative Cytotoxicity Data for Triclosan

The following table summarizes the cytotoxic effects of Triclosan on various mammalian cell lines as reported in the literature. This data serves as an example for structuring results obtained for other InhA inhibitors.

| Compound | Cell Line | Assay Type | Endpoint | Value | Unit |

| Triclosan | BJ (Human Dermal Fibroblasts) | MTT | LC50 | 28.44 | µg/mL |

| Triclosan | H9c2 (Rat Cardiomyoblasts) | MTT | LC50 | 25.36 | µg/mL |

| Triclosan | KB (Human Epidermoid Carcinoma) | Not Specified | IC50 | 0.034 | mM |

| Triclosan | Vero (Monkey Kidney Epithelial) | Not Specified | IC50 | 0.036 | mM |

Note: The original sources for this data should be consulted for detailed experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

InhA inhibitor (e.g., Triclosan)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells, then resuspend in complete culture medium to the desired concentration.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the InhA inhibitor in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include vehicle-only wells as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

-

Incubate the plate for 3-4 hours at 37°C and 5% CO₂.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[5][6]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (serum-free medium is often recommended for the assay step)

-

InhA inhibitor (e.g., Triclosan)

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (often 10X, provided in the kit)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

Prepare the following controls in triplicate:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

-

Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

-

Background Control: Medium only.

-

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Stopping the Reaction:

-

Add 50 µL of the stop solution (if provided in the kit) to each well.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm. A reference wavelength of 650-690 nm should be used to correct for background absorbance.[5]

-

-

Calculation of Cytotoxicity:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

-

Visualizations

Signaling Pathway

Caption: InhA inhibitor mechanism and potential off-target cytotoxicity.

Experimental Workflows

Caption: MTT assay experimental workflow.

Caption: LDH assay experimental workflow.

References

Application Notes and Protocols for InhA Inhibitors in Tuberculosis Drug Discovery Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA) in tuberculosis (TB) drug discovery. This document outlines the mechanism of action, experimental protocols for inhibitor evaluation, and key quantitative data for representative InhA inhibitors.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The enzyme InhA is a critical component of the mycobacterial fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the major and defining feature of the mycobacterial cell wall.[2] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.

Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NADH that inhibits InhA.[2][3] However, mutations in the katG gene are a primary mechanism of isoniazid resistance.[3][4] This has driven the search for direct InhA inhibitors (DIIs) that bind to the enzyme without needing prior activation, thus bypassing this common resistance mechanism.[3][4] This document focuses on the application of such direct inhibitors in TB drug discovery research.

Mechanism of Action of Direct InhA Inhibitors

Direct InhA inhibitors typically function by binding to the InhA enzyme, often in a manner dependent on the cofactor NADH.[3] These inhibitors can occupy the substrate-binding pocket, preventing the natural 2-trans-enoyl-ACP substrate from accessing the active site. This blockage halts the mycolic acid biosynthesis pathway, compromising the integrity of the mycobacterial cell wall and leading to bactericidal effects.[2][3]

Caption: Mechanism of Action of Direct InhA Inhibitors.

Quantitative Data for Selected InhA Inhibitors

The following tables summarize key in vitro and in vivo data for several representative direct InhA inhibitors.

| Compound | InhA IC50 (µM) | Mtb MIC (µg/mL) | Mtb MIC (µM) | Reference |

| Compound 1 | 0.38 | 12.5 | - | [1] |

| Compound 7 | 0.22 | 25 | - | [1] |

| Compound 6a | < 1 | - | 50 | [4] |

| Compound 7 (analog) | 0.5 | - | 57 | [4] |

| NITD-529 | 9.60 | - | 1.54 | [3] |

| NITD-564 | 0.59 | - | 0.16 | [3] |

| GSK138 | 0.04 | - | 1 | [5] |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of InhA inhibitors are provided below.

InhA Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA.

Materials:

-

Purified recombinant InhA enzyme

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

DD-CoA (2-trans-dodecenoyl-coenzyme A) or other suitable enoyl-ACP reductase substrate

-

PIPES buffer (pH 6.8) or other suitable buffer

-

DMSO (Dimethyl sulfoxide) for compound dissolution

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare stock solutions of test compounds in DMSO.

-

In a 96-well plate, add the reaction buffer, NADH, and DD-CoA.

-

Add the test compound to the desired final concentration. Include a positive control (e.g., Triclosan) and a negative control (DMSO vehicle).[6]

-

Initiate the reaction by adding the InhA enzyme.[6]

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mtb.

Materials:

-

Mycobacterium tuberculosis H37Rv strain (or other relevant strains)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

-

96-well microplates

-

Test compounds dissolved in DMSO

Protocol:

-

Prepare a serial dilution of the test compounds in 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of Mtb H37Rv.

-

Include a positive control (e.g., isoniazid) and a negative control (no compound).

-

Incubate the plates at 37°C for 7-14 days.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of Mtb.

Mycolic Acid Biosynthesis Inhibition Assay

This assay confirms that the antibacterial activity of a compound is due to the inhibition of mycolic acid synthesis.

Materials:

-

Mycobacterium tuberculosis H37Ra (a non-pathogenic strain often used for this assay)

-

Middlebrook 7H9 broth

-

¹⁴C-labeled acetic acid

-

Test compounds

-

Thin-layer chromatography (TLC) plates and developing solvents

Protocol:

-

Grow Mtb H37Ra cultures to mid-log phase.

-

Add the test compound at a concentration at or above its MIC.

-

Add ¹⁴C-labeled acetic acid to the cultures and incubate for several hours.

-

Harvest the bacterial cells and extract the total lipids.

-

Analyze the lipid extracts by TLC to separate the different lipid species.

-

Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

-

Inhibition of mycolic acid synthesis is indicated by a reduction in the intensity of the mycolic acid spots compared to the untreated control.[7]

Drug Discovery Workflow

The process of discovering and developing novel InhA inhibitors typically follows a structured workflow, from initial screening to preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Assessing InhA-IN-7 Efficacy